Benzyl 2-Oxo-5-propyl-1,3-dioxole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-Oxo-5-propyl-1,3-dioxole-4-carboxylate is an organic compound with the molecular formula C14H14O5 and a molecular weight of 262.26 g/mol . This compound belongs to the class of dioxole derivatives, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-Oxo-5-propyl-1,3-dioxole-4-carboxylate typically involves the reaction of benzyl alcohol with 2-oxo-5-propyl-1,3-dioxole-4-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate esterification .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-Oxo-5-propyl-1,3-dioxole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzyl 2-Oxo-5-propyl-1,3-dioxole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research explores its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-Oxo-5-propyl-1,3-dioxole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl 5-Isopropyl-2-oxo-1,3-dioxole-4-carboxylate: Similar structure but with an isopropyl group instead of a propyl group.
Benzyl 5-Isobutyl-2-oxo-1,3-dioxole-4-carboxylate: Contains an isobutyl group, differing in the alkyl chain length and branching.
Uniqueness
Benzyl 2-Oxo-5-propyl-1,3-dioxole-4-carboxylate is unique due to its specific propyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored activities for specific applications .
Properties
Molecular Formula |
C14H14O5 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
benzyl 2-oxo-5-propyl-1,3-dioxole-4-carboxylate |
InChI |
InChI=1S/C14H14O5/c1-2-6-11-12(19-14(16)18-11)13(15)17-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3 |
InChI Key |
XNUKHROHTQQIDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(OC(=O)O1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.